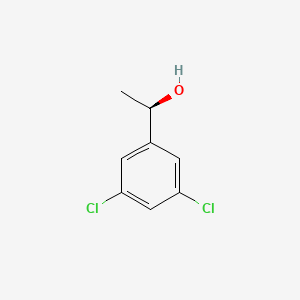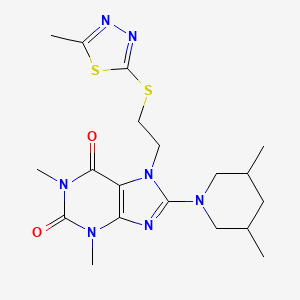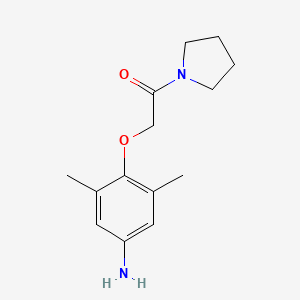
(R)-1-(3,5-dichlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(3,5-dichlorophenyl)ethanol” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Synthesis Analysis
While specific synthesis methods for “®-1-(3,5-dichlorophenyl)ethanol” were not found, a related compound, EnantiopureN-(3,5-Dichlorophenyl)-2-hydroxysuccinimides (NDHS), has been synthesized in a laboratory . The key step for NDHS synthesis is the intramolecular nucleophilic cyclization via the amide N-atom with retention of configuration of the original stereogenic center .Molecular Structure Analysis
The molecular structure of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “®-1-(3,5-dichlorophenyl)ethanol” were not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Applications De Recherche Scientifique
Bio-Ethanol for Hydrogen Production
Bio-ethanol, a renewable energy carrier produced from biomass fermentation, has been studied extensively for hydrogen production through reforming processes. Catalysts like Rh and Ni have shown promise in ethanol steam reforming for hydrogen production. This research indicates the critical role of catalysts and their supports in enhancing hydrogen production efficiency and long-term stability, relevant for (R)-1-(3,5-dichlorophenyl)ethanol if used in similar contexts (Ni, Leung, & Leung, 2007).
Ethanol Synthesis Mechanisms
Understanding the mechanisms of ethanol synthesis on catalysts like rhodium (Rh) can aid in designing more efficient processes for ethanol production. This area of study looks into the formation of stable acetate species on Rh surfaces, highlighting the intricate balance between ethanol's roles as a reactant and a product in chemical syntheses, potentially including the synthesis or utilization of this compound (Bwoker, 1992).
Bio-Alcohols in Diesel Engines
Research on bio-alcohols, including ethanol, as alternative fuels for diesel engines has explored their impact on combustion, performance, and emissions. This work emphasizes the potential of bio-alcohols in reducing particulate emissions and improving engine efficiency, which could be relevant for the applications of derivatives of ethanol, such as this compound (Kumar & Saravanan, 2016).
Ethanol's Role in Chemical Fixation
The use of ethanol in chemical fixation processes, such as in methacarn (methanol-Carnoy) fixation, provides insights into its utility in preserving tissue morphology for microscopic examination. Such applications underscore ethanol's versatility in both industrial and research settings, which may extend to specific ethanol derivatives in histological and biochemical studies (Puchtler et al., 1970).
Ethanol in Catalysis
The catalytic activity of various compounds in processes like ethanol steam reforming (ESR) for hydrogen production illustrates the intersection of catalysis and ethanol chemistry. Research in this domain focuses on optimizing catalysts to enhance conversion and selectivity towards desired products, relevant for exploring the catalytic roles of ethanol derivatives (Contreras et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)



![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)